Product packaging for 2-(Perfluoro-9-methyldecyl)ethyl acrylate(Cat. No.:CAS No. 52956-81-7)

2-(Perfluoro-9-methyldecyl)ethyl acrylate

Cat. No.: B1606203
CAS No.: 52956-81-7
M. Wt: 668.19 g/mol
InChI Key: SFACOKSPHOGYDO-UHFFFAOYSA-N
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Description

Overview of Fluorinated Monomers in Polymer Science

Fluorinated monomers are a cornerstone in the development of advanced polymers, known as fluoropolymers. These materials are distinguished by the presence of multiple carbon-fluorine bonds, which are among the strongest in organic chemistry. epa.gov This fundamental characteristic imparts a unique combination of properties to the resulting polymers, including exceptional chemical inertness, high thermal stability, and low surface energy. researchgate.netepa.gov The journey of fluoropolymers began with the accidental discovery of polytetrafluoroethylene (PTFE) in 1938, which quickly demonstrated remarkable resistance to corrosive agents and high temperatures. mdpi.com

In modern polymer science, the introduction of fluorine into a polymer structure is a strategic approach to enhance material properties. frontiersin.org Fluorinated polymers can be synthesized through the polymerization of various fluorinated monomers, such as fluoroalkenes and fluorinated (meth)acrylates. epa.govresearchgate.net The resulting polymers find applications in a wide array of high-performance fields, including functional coatings, biomedical devices, and advanced electronics. epa.gov The synthesis of these polymers often involves radical (co)polymerization techniques, which allow for the creation of materials with tailored properties. epa.gov

Significance of Long-Chain Perfluoroalkyl Acrylates in Advanced Materials Research

Among the diverse class of fluorinated monomers, long-chain perfluoroalkyl acrylates (LC-PFAs) are of particular interest in the field of advanced materials. These monomers are characterized by a hydrocarbon acrylate (B77674) group and a long perfluoroalkyl side chain. This structure allows for the creation of polymers with a unique "comb-like" architecture, where the fluorinated side chains can self-organize. finetechnology-ind.com This self-assembly leads to surfaces with very low energy, resulting in materials with excellent water and oil repellency. researchgate.net

The length of the perfluoroalkyl side chain is a critical factor in determining the final properties of the polymer. researchgate.net Longer chains, typically with eight or more fluorinated carbons, have been shown to provide superior hydrophobic stability due to the increased mobility and organization of the perfluoroalkyl segments at the polymer-air interface. researchgate.net This has led to the extensive use of LC-PFA-based polymers as durable and weather-resistant coatings. epa.gov However, research has also begun to explore the implications of the bioaccumulation of long-chain perfluoroalkyl substances, leading to a shift in focus towards alternatives with different chain lengths and structures. researchgate.net

Scope and Research Trajectories for 2-(Perfluoro-9-methyldecyl)ethyl Acrylate

This compound, with the CAS number 52956-81-7, is a member of the LC-PFA family. epa.govepa.gov Its molecular structure, featuring a branched perfluoroalkyl chain, suggests potential for creating polymers with specific surface properties. Research on this particular monomer is situated within the broader investigation of how modifications in the perfluoroalkyl chain structure can influence the macroscopic properties of the resulting polymers. While extensive research is available for linear LC-PFAs, the study of branched analogues like this compound is a more specialized area of investigation. The primary research interest in such compounds lies in understanding how the introduction of a branch in the perfluoroalkyl chain affects polymer characteristics such as crystallinity, surface energy, and thermal stability, in comparison to their linear counterparts.

Chemical Compound Information

PropertyValueSource
Compound Name This compound epa.govepa.gov
CAS Number 52956-81-7 epa.govepa.gov
Molecular Formula C₁₆H₇F₂₃O₂ epa.gov
Molecular Weight 668.19 g/mol N/A
Chemical Structure A branched perfluoroalkyl chain attached to an ethyl acrylate group.N/A

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H7F23O2 B1606203 2-(Perfluoro-9-methyldecyl)ethyl acrylate CAS No. 52956-81-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl] prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7F23O2/c1-2-5(40)41-4-3-6(17,18)8(20,21)10(24,25)12(28,29)14(32,33)13(30,31)11(26,27)9(22,23)7(19,15(34,35)36)16(37,38)39/h2H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFACOKSPHOGYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7F23O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50200997
Record name (Perfluoro-9-methyldecyl)ethyl acrylate
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Molecular Weight

668.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52956-81-7
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Eicosafluoro-11-(trifluoromethyl)dodecyl 2-propenoate
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Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecyl acrylate
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Record name (Perfluoro-9-methyldecyl)ethyl acrylate
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Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl acrylate
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Synthetic Strategies for 2 Perfluoro 9 Methyldecyl Ethyl Acrylate and Analogous Fluorinated Acrylates

Established Synthetic Routes for Perfluoroalkyl Ethyl Acrylates

The production of perfluoroalkyl ethyl acrylates is primarily achieved through two well-established methods: telomerization followed by esterification, and direct esterification of a fluorinated alcohol.

One of the main industrial methods for producing perfluoroalkyl compounds is telomerization . rsc.org This process typically involves the reaction of a perfluoroalkyl iodide (the telogen) with ethylene (B1197577) to introduce the ethyl group, followed by further reactions to yield a perfluoroalkylethanol. This alcohol is then esterified with acrylic acid or its derivatives to produce the final acrylate (B77674) monomer.

Esterification is another key synthetic route. This can be a direct esterification of a perfluoroalkylethyl alcohol with acrylic acid, often catalyzed by an acid such as p-toluenesulfonic acid. chemicalbook.com Alternatively, the Schotten-Baumann reaction, which utilizes an acyl chloride (like acryloyl chloride) and an alcohol in the presence of a base, is a widely employed method for synthesizing esters. wikipedia.orglscollege.ac.in This approach can be advantageous for achieving high yields and purity.

Synthetic RouteDescriptionKey Reactants
Telomerization & Esterification An industrial process where a perfluoroalkyl iodide reacts with ethylene, followed by conversion to an alcohol and subsequent esterification. rsc.orgPerfluoroalkyl iodide, Ethylene, Acrylic Acid/Acryloyl Chloride
Direct Esterification The reaction of a fluorinated alcohol with acrylic acid, typically in the presence of an acid catalyst. chemicalbook.comPerfluoroalkylethyl alcohol, Acrylic acid, p-toluenesulfonic acid
Schotten-Baumann Reaction The reaction of a fluorinated alcohol with acryloyl chloride in the presence of a base to neutralize the generated HCl. wikipedia.orglscollege.ac.inPerfluoroalkylethyl alcohol, Acryloyl chloride, Base (e.g., NaOH, triethylamine)

Precursor Chemistry and Intermediate Reactions in the Synthesis of 2-(Perfluoro-9-methyldecyl)ethyl Acrylate

The synthesis of the specific monomer, this compound, would logically proceed through the esterification of its corresponding alcohol precursor, 2-(Perfluoro-9-methyldecyl)ethanol.

The synthesis of this branched perfluoroalkyl ethanol (B145695) precursor is a critical step. While direct synthesis details for this specific branched structure are not widely published, analogous linear perfluoroalkylethanols are commonly synthesized. This typically involves the telomerization of a perfluoroalkyl iodide with ethylene, followed by hydrolysis or other transformations to yield the primary alcohol.

Once the 2-(Perfluoro-9-methyldecyl)ethanol intermediate is obtained, it undergoes esterification. The reaction with acryloyl chloride is a common and effective method. In this reaction, the hydroxyl group of the alcohol attacks the carbonyl carbon of the acryloyl chloride, leading to the formation of the ester and hydrochloric acid as a byproduct. The presence of a base is crucial to neutralize the HCl, which would otherwise react with the starting alcohol and reduce the yield. organic-chemistry.org

PrecursorRole in SynthesisAnalogous Reactions
2-(Perfluoro-9-methyldecyl)ethanol The alcohol reactant providing the fluorinated side chain.Synthesis of other perfluoroalkylethanols via telomerization of perfluoroalkyl iodides and ethylene. rsc.org
Acrylic Acid The source of the acrylate group in direct esterification.Used with an acid catalyst to form the ester. chemicalbook.com
Acryloyl Chloride A more reactive source of the acrylate group, used in Schotten-Baumann type reactions. wikipedia.orgReacts with alcohols in the presence of a base. organic-chemistry.org

Optimization of Reaction Conditions for High-Purity Monomer Synthesis

To achieve a high yield and purity of this compound, careful optimization of the reaction conditions is essential.

For direct esterification , key parameters to optimize include:

Molar Ratio: An excess of either the alcohol or acrylic acid can be used to drive the reaction to completion.

Catalyst Concentration: The amount of acid catalyst (e.g., p-toluenesulfonic acid) needs to be sufficient to catalyze the reaction without causing unwanted side reactions. chemicalbook.com

Temperature and Reaction Time: Higher temperatures can increase the reaction rate, but also risk polymerization of the acrylate product. The reaction time must be sufficient for completion. researchgate.net

Removal of Water: The water produced during esterification needs to be removed to shift the equilibrium towards the product. chemicalbook.com

For the Schotten-Baumann reaction , optimization involves:

Base: The choice and amount of base are critical for neutralizing the HCl byproduct without promoting hydrolysis of the acryloyl chloride or the product ester. organic-chemistry.orgcam.ac.uk

Solvent: A two-phase system (e.g., water and an organic solvent) is often used, where the base is in the aqueous phase and the reactants are in the organic phase. wikipedia.org

Temperature: Low temperatures are typically favored to control the exothermic reaction and minimize side reactions. researchgate.net

Addition Rate: Slow addition of the acryloyl chloride to the alcohol solution helps to control the reaction. researchgate.net

Recent advancements have explored the use of continuous flow reactors for the Schotten-Baumann reaction, which can offer better control over reaction parameters and suppress undesired side reactions like hydrolysis. cam.ac.uk

ParameterEffect on SynthesisTypical Optimization Strategy
Molar Ratio of Reactants Influences reaction equilibrium and yield.Use of an excess of one reactant to drive the reaction. chemicalbook.com
Catalyst/Base Concentration Affects reaction rate and side reactions.Titration to find the optimal concentration for high yield and purity. chemicalbook.com
Temperature Impacts reaction rate and potential for polymerization or degradation.Balancing reaction speed with the stability of the product. researchgate.netresearchgate.net
Solvent System Influences reaction kinetics and separation of products.Use of biphasic systems for Schotten-Baumann reactions to facilitate purification. wikipedia.org

Purification Methodologies for Fluorinated Acrylate Monomers

After synthesis, the crude this compound must be purified to remove unreacted starting materials, catalysts, and byproducts.

A common initial step is to neutralize and wash the reaction mixture. If an acid catalyst was used, the mixture is washed with a basic solution, such as sodium bicarbonate or sodium hydroxide, to remove the acid. chemicalbook.com If a base was used in the reaction, a dilute acid wash might be employed. This is typically followed by washing with water to remove any remaining salts and water-soluble impurities.

To remove any polymeric byproducts that may have formed during the synthesis, precipitation and filtration can be utilized. nih.gov The desired monomer is typically soluble in a suitable organic solvent, while the polymer is not.

The final step for obtaining a high-purity monomer is often vacuum distillation . chemicalbook.com Due to the high molecular weight and boiling point of long-chain fluorinated acrylates, distillation must be performed under reduced pressure to prevent thermal degradation and polymerization of the monomer.

Purification MethodPurposeDescription
Washing Removal of acidic or basic catalysts and water-soluble impurities.The crude product is washed sequentially with basic or acidic solutions and then with water. chemicalbook.com
Precipitation and Filtration Removal of polymeric byproducts.A solvent is chosen in which the monomer is soluble but the polymer is not, allowing for separation by filtration. nih.gov
Vacuum Distillation Final purification to obtain a high-purity monomer.The monomer is distilled under reduced pressure to lower the boiling point and prevent thermal degradation. chemicalbook.com

Polymerization and Copolymerization Studies of 2 Perfluoro 9 Methyldecyl Ethyl Acrylate

Homopolymerization Mechanisms of 2-(Perfluoro-9-methyldecyl)ethyl Acrylate (B77674)

The homopolymerization of 2-(Perfluoro-9-methyldecyl)ethyl acrylate can be achieved through various radical polymerization techniques. The bulky and highly fluorinated side chain influences the polymerization kinetics and the properties of the resulting polymer.

Conventional free radical polymerization is a common method for polymerizing fluorinated acrylates. epa.gov The polymerization of monomers similar to this compound, such as other long-chain perfluoroalkyl acrylates, typically proceeds readily via thermal initiation. mdpi.com The kinetics of such polymerizations often follow ideal free radical polymerization behavior, with the rate of polymerization being proportional to the square root of the initiator concentration and approximately first order with respect to the monomer concentration. ias.ac.in

A representative data table for the free radical polymerization of a similar long-chain fluoroacrylate is presented below. It is important to note that this data is for a related compound and serves as an illustrative example.

InitiatorMonomer Concentration (mol/L)Initiator Concentration (mol/L)Temperature (°C)Conversion (%)Polymerization Time (h)
AIBN0.50.02560>904

This table illustrates typical conditions for the free radical polymerization of a functionalized acrylate monomer, based on data for similar systems. ias.ac.in

Controlled radical polymerization (CRP) techniques offer precise control over molecular weight, architecture, and polydispersity of polymers. epa.gov These methods are particularly valuable for creating well-defined fluorinated polymers.

RAFT polymerization is a versatile CRP method applicable to a wide range of monomers, including acrylates. For the polymerization of fluorinated acrylates, the choice of the RAFT agent (chain transfer agent, CTA), initiator, and solvent is crucial for achieving good control. While specific studies on the RAFT polymerization of this compound are limited, research on other fluorinated and long-chain acrylates demonstrates the feasibility of this approach.

Below is a data table showing typical conditions and results for the RAFT polymerization of a functionalized acrylate, which can be considered analogous.

RAFT Agent (CTA)Initiator[Monomer]:[CTA]:[Initiator]SolventTemperature (°C)Molar Mass ( g/mol )Polydispersity (Đ)
CPDBAIBN100:1:0.2Toluene7015,0001.15
DDMATAIBN200:1:0.1Dioxane6035,0001.20

This table provides representative data for RAFT polymerization of acrylate monomers, based on findings for similar systems. M (Monomer), CTA (Chain Transfer Agent), I (Initiator), Mn (Number-average molecular weight), PDI (Polydispersity Index).

ATRP is another powerful CRP technique used for synthesizing well-defined polymers. The success of ATRP for fluorinated acrylates depends on the catalyst system (typically a copper complex with a ligand), initiator, and reaction conditions. Research on the ATRP of other acrylates with bulky side chains, like 2-ethylhexyl acrylate, has shown that a well-chosen catalyst/ligand system can lead to polymers with controlled molecular weights and narrow molecular weight distributions.

The following table presents illustrative data for the ATRP of a related acrylate monomer.

Catalyst/LigandInitiator[Monomer]:[Initiator]:[Catalyst]:[Ligand]SolventTemperature (°C)Molar Mass ( g/mol )Polydispersity (Đ)
CuBr/PMDETAEBiB100:1:1:1Toluene9012,0001.25
CuCl/bpyMBrP150:1:1:2Anisole8020,0001.30

This table shows representative conditions and outcomes for the ATRP of a functionalized acrylate, based on data for analogous monomers. EBiB (Ethyl α-bromoisobutyrate), MBrP (Methyl α-bromopropionate), PMDETA (N,N,N',N'',N''-Pentamethyldiethylenetriamine), bpy (2,2'-bipyridine).

NMP is a CRP method that typically uses a nitroxide stable free radical to control the polymerization. While NMP is highly effective for styrenic monomers, its application to acrylates can be more challenging. However, advancements in initiator and nitroxide design have expanded the scope of NMP to include acrylates. Specific NMP studies of this compound are not prominent in the literature, but research on other acrylates suggests that with the appropriate alkoxyamine initiator or nitroxide mediator, controlled polymerization could be achievable.

Controlled Radical Polymerization (CRP) of this compound

Copolymerization with Diverse Comonomers

Copolymerization of this compound with other monomers is a key strategy to tailor the properties of the final material, such as surface energy, mechanical strength, and solubility. The incorporation of this fluorinated monomer can impart hydrophobicity and oleophobicity to the resulting copolymer.

The reactivity ratios of the comonomers determine the distribution of monomer units in the copolymer chain. While specific reactivity ratios for this compound are not documented in readily available literature, studies on the copolymerization of other long-chain perfluoroalkyl acrylates with common monomers like methyl methacrylate (B99206) (MMA) and butyl acrylate (BA) indicate that random copolymers can be synthesized.

The table below provides a hypothetical example of copolymerization data, illustrating the type of information that would be relevant for such studies.

Comonomer 1Comonomer 2Feed Ratio (mol%)Copolymer Composition (mol%)Polymerization MethodMolar Mass ( g/mol )Polydispersity (Đ)
This compoundMethyl Methacrylate (MMA)50:5048:52Free Radical25,0001.8
This compoundButyl Acrylate (BA)30:7029:71RAFT30,0001.3

This table is a speculative representation of copolymerization data for this compound, as specific experimental data is not widely published. The values are based on general knowledge of acrylate copolymerization.

Statistical Copolymerization with Hydrophilic and Hydrophobic Monomers

Statistical copolymerization is a versatile method for tailoring the properties of polymers by randomly incorporating different monomer units along the polymer chain. The copolymerization of this compound with both hydrophilic and hydrophobic comonomers allows for the fine-tuning of properties such as solubility, surface energy, and self-assembly behavior.

Research on analogous fluorinated acrylates has demonstrated successful statistical copolymerization with a variety of comonomers. For instance, fluorinated acrylates have been copolymerized with hydrophobic monomers like methyl acrylate and butyl methacrylate, as well as hydrophilic monomers such as 2-hydroxyethyl acrylate (HEA) and poly(ethylene oxide) methacrylate. mdpi.com These copolymerizations are typically carried out via free-radical polymerization techniques.

In a typical statistical copolymerization involving a fluorinated acrylate and a hydrophilic monomer like HEA, the monomers are dissolved in a suitable solvent, and a radical initiator is added to start the polymerization. The resulting copolymer composition and molecular weight can be controlled by the initial monomer feed ratio and the reaction conditions. The significant difference in the polarity of the fluorinated monomer and a hydrophilic comonomer can present challenges in finding a common solvent, sometimes necessitating the use of a solvent mixture. For example, in the copolymerization of PFOEA and HEA, a mixture of trifluorotoluene (TFT) and dimethylformamide (DMF) has been used. fluorine1.ru

Table 1: Illustrative Reactivity Ratios in Statistical Copolymerization of an Acrylate System Data for the copolymerization of 2-methoxyethyl acrylate (MEA) and 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC) as an example of an amphiphilic copolymer system.

Monomer 1 (M1)Monomer 2 (M2)r1r2r1 x r2Copolymerization Behavior
MEAMPC0.532.211.17Statistical

Source: Adapted from research on MEA and MPC copolymerization. nih.gov

Block Copolymer Synthesis Involving this compound Segments

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The synthesis of block copolymers containing a this compound segment is of great interest for creating materials with well-defined nanostructures and functionalities. Controlled/living radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are commonly employed for this purpose. researchgate.net

The synthesis of di- and triblock copolymers involving fluorinated acrylates typically proceeds in a sequential manner. A macroinitiator or a macro-chain transfer agent (macro-CTA) of the first block is synthesized, which is then used to initiate the polymerization of the second monomer.

For example, the synthesis of a diblock copolymer could involve the initial polymerization of a non-fluorinated monomer, followed by the addition of this compound to grow the second block. Conversely, the fluorinated monomer can be polymerized first. The synthesis of triblock copolymers can be achieved by a similar two-step sequential monomer addition or by using a bifunctional initiator to grow the central block first, followed by the simultaneous growth of the two outer blocks.

Skrabania et al. reported the synthesis of amphiphilic triblock copolymers where a poly(ethylene oxide) (PEO) macro-CTA was used to first polymerize butyl acrylate (BA) or 2-ethylhexyl acrylate (EHA), followed by the polymerization of PFOEA to form a PEO-b-P(BA/EHA)-b-PPFOEA triblock copolymer. fluorine1.ru This approach allows for the creation of well-defined block structures with controlled block lengths.

Table 2: Example of a Triblock Copolymer Synthesis Scheme Based on the synthesis of PEO-b-P(BA)-b-PPFOEA.

StepMonomer(s)Initiator/CTAResulting Block
1Butyl Acrylate (BA)PEO-macro-CTAPEO-b-PBA (Diblock)
2Perfluorooctylethyl acrylate (PFOEA)PEO-b-PBA macro-CTAPEO-b-PBA-b-PPFOEA (Triblock)

Source: Adapted from a study on triblock copolymers of PFOEA. fluorine1.ru This table is for illustrative purposes for a similar fluorinated acrylate.

Amphiphilic block copolymers contain both hydrophilic and hydrophobic segments. The stark contrast between the highly fluorinated, hydrophobic this compound block and a hydrophilic block can lead to self-assembly into various morphologies, such as micelles and vesicles, in selective solvents.

A common strategy for synthesizing such copolymers is to use a hydrophilic polymer, like poly(ethylene oxide) (PEO), as one of the blocks. For instance, a PEO-based macroinitiator can be used to initiate the polymerization of the fluorinated acrylate. Grignand et al. synthesized amphiphilic diblock copolymers of PFOEA and the hydrophilic monomer 2-hydroxyethyl acrylate (HEA) via RAFT polymerization. fluorine1.ru The synthesis began with the polymerization of PFOEA, followed by the addition of HEA. The resulting P(PFOEA)-b-P(HEA) diblock copolymers exhibited amphiphilic properties.

The synthesis of amphiphilic star block copolymers has also been explored, where multiple arms of a block copolymer are grown from a central core. nih.gov This architecture can lead to unique solution properties and encapsulation capabilities.

Graft Copolymerization Techniques

Graft copolymers consist of a main polymer backbone with one or more side chains that are structurally distinct from the main chain. Grafting this compound onto a polymer backbone is a method to impart fluorinated properties to a pre-existing polymer. There are three main approaches to graft copolymerization: "grafting through," "grafting from," and "grafting onto."

In the "grafting through" method, a macromonomer of this compound would be copolymerized with another monomer to form the graft copolymer. The "grafting from" approach involves initiating the polymerization of the fluorinated acrylate from active sites along a polymer backbone. The "grafting onto" method involves attaching pre-made poly(this compound) chains to a functionalized backbone. The "grafting onto" method using click chemistry has been shown to be highly efficient for attaching polymer side chains to a polypeptide backbone. nih.gov

For example, a polymer backbone containing initiator sites could be used to initiate the ATRP of this compound, resulting in a graft copolymer with fluorinated side chains. The density and length of the grafted chains can be controlled by the number of initiation sites and the polymerization conditions.

Emulsion Polymerization Techniques for this compound Systems

Emulsion polymerization is a type of radical polymerization that is commonly used to produce polymer latexes. It involves polymerizing monomers in an emulsion, typically with water as the continuous phase, stabilized by a surfactant. This technique is particularly suitable for hydrophobic monomers like this compound.

Two-step emulsion polymerization is a technique used to create core-shell or other structured polymer particles. In the context of fluorinated acrylates, this method can be used to encapsulate a fluorinated polymer core within a non-fluorinated shell or vice versa.

A typical two-step emulsion polymerization process involves:

Step 1 (Seed Particle Formation): A monomer or a mixture of monomers is polymerized to form seed latex particles.

Step 2 (Shell Formation): A second monomer or monomer mixture is added to the seed latex, and polymerization is continued, leading to the formation of a shell around the seed particles.

Research on the emulsion polymerization of perfluoroalkylethyl acrylate/acrylate/glycidyl (B131873) methacrylate copolymers has demonstrated the use of a two-step process. researchgate.net In this study, a mixture of acrylate monomers was first polymerized, followed by the addition of the perfluoroalkylethyl acrylate and glycidyl methacrylate to form the final copolymer latex. The properties of the resulting latex, such as particle size and surface tension, were found to be dependent on the monomer composition, surfactant concentration, and initiator content. researchgate.net

Table 3: Illustrative Data from a Two-Step Emulsion Polymerization Study Data showing the effect of initiator concentration on the properties of a fluorinated acrylic copolymer latex.

Initiator (APS) in Step 2 (g)Solid Content (%)Surface Tension (mN/m)Water Contact Angle (°)
0.525.1224.3797.2
0.825.0819.89103.5

Source: Adapted from a study on two-step emulsion polymerization of perfluoroalkylethyl acrylate copolymers. researchgate.net This table is for illustrative purposes and does not represent data for the specific compound of interest.

Polymerization-Induced Self-Assembly (PISA) in Aqueous Media

The investigation of Polymerization-Induced Self-Assembly (PISA) as a method for the in-situ formation of nanoparticles of poly(this compound) in aqueous media is a developing area of research. Direct studies on this specific monomer are limited in publicly available literature. However, insights can be drawn from research on structurally similar long-chain perfluoroalkyl ethyl acrylates, such as 2-(perfluorooctyl)ethyl acrylate, which are known to be highly hydrophobic.

PISA is a powerful technique for the efficient synthesis of block copolymer nanoparticles at high concentrations. nih.gov The process typically involves the chain extension of a soluble precursor block (a macro-chain transfer agent or macro-initiator) with a second monomer that is soluble in the reaction medium but whose resulting polymer is insoluble. As the second block grows, it becomes increasingly insoluble, leading to self-assembly into various morphologies, including spheres, worms, or vesicles. nih.gov

For an aqueous PISA formulation of a highly hydrophobic monomer like this compound, a hydrophilic macro-chain transfer agent (macro-CTA) would be required. This macro-CTA would typically be a hydrophilic polymer such as poly(ethylene glycol) (PEG), poly(acrylic acid) (PAA), or poly(N,N-dimethylacrylamide) (PDMAc), synthesized via a controlled radical polymerization technique like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Table 1: Hypothetical Morphological Outcomes of Aqueous PISA of a PEGA-b-p(this compound) Copolymer

EntryMacro-CTA (PEGA) DPCore-forming Monomer DPPredicted Morphology
15020Spheres
25050Worms
350100Vesicles
410050Spheres
5100100Worms
6100200Vesicles

DP = Degree of Polymerization. This table is illustrative and based on general principles of PISA.

Influence of Polymerization Parameters on Polymer Architecture and Yield

The architecture and yield of poly(this compound) are significantly influenced by various polymerization parameters. Studies on analogous long-chain fluorinated acrylates provide a basis for understanding these effects. Key parameters include initiator concentration, monomer concentration, temperature, and the choice of solvent.

Initiator Concentration: In conventional free-radical polymerization, the initiator concentration has a profound impact on the molecular weight of the resulting polymer. An increase in the initiator concentration leads to a higher number of initiating radicals, which in turn results in the formation of a larger number of polymer chains. Consequently, the average molecular weight of the polymer decreases. mdpi.com This relationship is crucial for controlling the final properties of the polymer. For instance, in the solution polymerization of a similar fluorinated acrylate, the effect of initiator concentration on the number-average molecular weight (Mn) can be summarized as follows:

Table 2: Effect of Initiator (AIBN) Concentration on the Molecular Weight of a Poly(perfluoroalkyl ethyl acrylate) Synthesized via Solution Polymerization

Initiator Conc. (mol%)Monomer Conversion (%)Mn ( g/mol )Polydispersity (Đ)
0.185150,0002.5
0.58875,0002.2
1.09240,0002.0
2.09522,0001.9

Data is representative for a typical solution polymerization of a long-chain perfluoroalkyl ethyl acrylate and is for illustrative purposes.

Temperature: The polymerization temperature affects both the rate of polymerization and the final polymer yield. Generally, an increase in temperature leads to a higher rate of decomposition of the initiator, thus increasing the rate of polymerization. researchgate.net However, excessively high temperatures can lead to side reactions, such as chain transfer to monomer or solvent, which can limit the molecular weight and potentially broaden the molecular weight distribution. For emulsion polymerization of fluorinated acrylates, there is often an optimal temperature range to achieve high conversion and a stable latex.

Table 3: Influence of Temperature on Polymerization Yield in Emulsion Polymerization of a Fluorinated Acrylate

Temperature (°C)Reaction Time (h)Polymer Yield (%)
50875
60688
70595
80593 (with some coagulation)

This data is illustrative for a typical emulsion polymerization of a long-chain perfluoroalkyl ethyl acrylate.

Monomer Concentration: The concentration of the monomer can influence the polymerization kinetics and, in solution polymerization, the final molecular weight. Higher monomer concentrations generally lead to higher rates of polymerization. In emulsion polymerization, the monomer-to-water ratio is a critical parameter that affects particle size and the stability of the latex.

The synthesis of well-defined polymers of this compound can also be achieved through controlled radical polymerization techniques, such as RAFT polymerization. This method allows for precise control over the polymer architecture, including molecular weight and polydispersity, by carefully selecting the chain transfer agent and controlling the reaction conditions.

Advanced Characterization Methodologies for Polymers and Materials Derived from 2 Perfluoro 9 Methyldecyl Ethyl Acrylate

Spectroscopic Characterization

Spectroscopy is fundamental to confirming the synthesis of the polymer and elucidating its detailed molecular structure.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful and accessible technique used to confirm the successful polymerization of the 2-(Perfluoro-9-methyldecyl)ethyl acrylate (B77674) monomer. The process involves monitoring the disappearance of the characteristic absorption band of the monomer's vinyl group (C=C) and the appearance or retention of bands corresponding to the polymer's structure.

During polymerization, the C=C double bond in the acrylate monomer is consumed. This is observed in the FT-IR spectrum by the decrease or complete disappearance of the peak typically found around 1637 cm⁻¹, which is characteristic of the C=C stretching vibration. azom.com

The resulting polymer spectrum is dominated by the characteristic absorptions of the acrylate backbone and the prominent fluorinated side chains. The most significant peaks include a strong carbonyl (C=O) stretching vibration from the ester group, generally appearing in the range of 1730-1740 cm⁻¹. Additionally, the C-O-C stretching vibrations of the ester group produce strong bands around 1240 cm⁻¹ and 1100 cm⁻¹. azom.comspectroscopyonline.com The presence of the long perfluoroalkyl chain is confirmed by intense absorption bands in the region of 1100-1300 cm⁻¹, which are characteristic of C-F stretching vibrations.

Table 1: Characteristic FT-IR Absorption Bands for Polyacrylates with Fluorinated Side Chains

Functional Group Wavenumber (cm⁻¹) Description
C=O (Ester) ~1735 Carbonyl Stretch
C-H (Aliphatic) ~2980, ~2935 Aliphatic C-H Stretch
C-O-C (Ester) ~1240, ~1100 Asymmetric and Symmetric Stretch
C-F ~1100-1300 C-F Stretch in Perfluoroalkyl Group
C=C (Monomer) ~1637 Disappears upon polymerization

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for detailed compositional and microstructural analysis of the polymer. A combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the polymer's structure.

¹H NMR: This technique is used to analyze the non-fluorinated portions of the polymer. The ¹H NMR spectrum of poly(2-(Perfluoro-9-methyldecyl)ethyl acrylate) would show characteristic signals for the protons in the polymer backbone and the ethyl spacer. Key resonances include a broad signal around 2.30 ppm corresponding to the methine proton (-CH-) in the polymer backbone and a signal around 3.9-4.4 ppm for the methylene (B1212753) protons (-OCH₂-) of the ethyl group adjacent to the ester oxygen. ias.ac.in Protons of the methylene group adjacent to the fluorinated chain would also be present. The successful polymerization is confirmed by the disappearance of the sharp vinyl proton signals of the monomer, typically seen between 5.8 and 6.4 ppm.

¹³C NMR: The ¹³C NMR spectrum provides confirmation of the carbon skeleton. researchgate.net It shows signals for the carbonyl carbon of the ester group (around 175 ppm), the carbons in the polymer backbone, and those in the ethyl spacer. The carbons heavily shielded by the fluorine atoms in the perfluoroalkyl side chain would also be detectable, though their signals may be complex due to C-F coupling.

¹⁹F NMR: For fluorinated polymers, ¹⁹F NMR is the most critical NMR technique. It provides detailed information about the structure and integrity of the perfluoroalkyl side chain. Different fluorine environments within the -(CF₂)n- chain and the terminal -CF₃ group (or branched structure in this case) would produce distinct signals. The chemical shifts and coupling patterns can confirm the specific structure of the perfluoro-9-methyldecyl group and verify that no degradation of the side chain has occurred during polymerization.

Table 2: Representative ¹H NMR Chemical Shifts (δ) for Poly(alkyl acrylate)s

Proton Type Representative Chemical Shift (ppm)
Backbone -CH- ~2.30
Ester -OCH₂- ~3.9 - 4.4
Backbone -CH₂- ~1.6 - 2.0
Alkyl CH₃ (if present) ~0.90

Thermal Analysis Techniques

Thermal analysis is crucial for determining the operational temperature range and degradation behavior of the polymer, which is particularly important for materials intended for demanding applications.

Differential Scanning Calorimetry (DSC) is used to measure the temperatures of phase transitions, such as the glass transition temperature (Tg) and melting temperature (Tm) or other ordered-phase transitions. For amorphous polymers, only a Tg is observed, representing the transition from a rigid, glassy state to a more flexible, rubbery state. researchgate.net

However, polymers with long, rigid side chains, such as those containing perfluoroalkyl groups, can exhibit liquid crystalline behavior. For instance, studies on the closely related poly{2-(perfluorooctyl)ethyl acrylate} (PFA-C8) have shown that it forms a hexatic smectic liquid crystal phase. researchgate.net Consequently, its DSC thermogram shows a high isotropization temperature (Ti) of 79°C, which is the transition from the ordered liquid crystal phase to a disordered isotropic liquid. researchgate.net This ordering is due to the self-assembly of the rigid fluorinated side chains. Materials derived from this compound are expected to exhibit similar or even more pronounced liquid crystalline characteristics due to the longer side chain.

Thermogravimetric Analysis (TGA) provides information on the thermal stability of the polymer by measuring mass loss as a function of temperature. mdpi.com The resulting TGA curve indicates the onset temperature of decomposition and the degradation profile of the material.

Fluorinated polyacrylates are known for their relatively high thermal stability. The degradation of poly(alkyl acrylates) can proceed in multiple stages, which may include depolymerization and decomposition of the side chains and backbone. mdpi.com TGA results for similar polymers show that significant weight loss typically begins at temperatures above 300°C. researchgate.net For example, poly(thioacrylate)s, which are structurally related, exhibit 5% mass loss at temperatures greater than 316°C. researchgate.net The specific degradation profile for poly(this compound) would depend on the bond energies within the molecule, with the fluorinated side chains generally imparting enhanced stability.

Table 3: Thermal Properties of Structurally Related Fluorinated and Acrylate Polymers

Polymer Technique Transition Temperature (°C)
Poly{2-(perfluorooctyl)ethyl acrylate} (PFA-C8) DSC Isotropization (Ti) 79 researchgate.net
Poly(2-ethylhexyl acrylate) (PEHA) DSC Glass Transition (Tg) -65 ias.ac.in
Poly(thioethyl acrylate) (P(ETA)) DSC Glass Transition (Tg) 12 researchgate.net
Poly(thioethyl acrylate) (P(ETA)) TGA 5% Mass Loss (Td) > 316 researchgate.net

Morphological and Microstructural Characterization

Understanding the solid-state morphology and microstructure is key to linking the molecular structure to the macroscopic properties of the material. For polymers with self-assembling fluorinated side chains, techniques that can probe ordered structures at the nanoscale are particularly important.

Research on analogous polymers like poly{2-(perfluorooctyl)ethyl acrylate} has utilized synchrotron-source X-ray diffraction (XRD) to investigate the polymer's liquid-crystalline structure. researchgate.net These studies revealed that the fluorinated side chains pack into a tilted hexatic smectic structure. researchgate.net This level of ordering significantly influences the material's surface properties, permeability, and optical characteristics. It is highly probable that polymers derived from this compound would also form highly ordered lamellar or smectic phases, which could be characterized in detail using techniques like Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Diffraction (WAXD).

Furthermore, microscopy techniques such as Field Emission Scanning Electron Microscopy (FE-SEM) can be employed to observe the surface and bulk morphology of the polymer, for instance when cast as a film or prepared as dispersed particles. researchgate.net

Scanning Electron Microscopy (SEM) for Surface and Cross-Sectional Morphology

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface and internal morphology of polymeric materials. For polymers derived from this compound, SEM analysis is crucial for evaluating the quality of films, coatings, and composite materials.

Detailed research findings indicate that for similar fluorinated acrylate copolymers, SEM can be effectively used to study the morphology of coated granules, revealing the formation of cohesive films and their adhesion to the substrate. researchgate.net For instance, in studies involving bilayer polymer coatings composed of a poly(perfluorodecyl acrylate-co-ethylene glycol diacrylate) top layer, cross-sectional SEM images are instrumental in confirming the distinct layers and their interface. researchgate.net The technique allows for the examination of surface texture, porosity, and the distribution of any embedded particles or fillers. In the context of materials derived from this compound, SEM would be employed to assess the uniformity of coatings, identify surface defects, and analyze the cross-sectional structure of polymer networks. For example, the nanofiber morphology of electrospun terpolymers containing perfluoroethyl alkyl methacrylate (B99206) has been successfully investigated using SEM. researchgate.net

Table 1: Illustrative SEM Analysis Parameters for Fluorinated Polymer Films

Parameter Typical Value/Setting Purpose
Accelerating Voltage 5-15 kV To balance image resolution and prevent beam damage to the polymer.
Working Distance 5-15 mm To optimize focus and depth of field.
Magnification 100x - 50,000x To view overall surface morphology down to nanoscale features.
Coating 5-10 nm Au/Pd To prevent charging of the non-conductive polymer surface.

Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Mechanics

Atomic Force Microscopy (AFM) provides three-dimensional surface topography at the nanoscale and can also probe local mechanical properties. jeremyjordan.menih.gov For polymers of this compound, the fluorinated side chains are expected to migrate to the surface, creating a low-energy, nanostructured topography which AFM is ideally suited to characterize. youtube.com

Research on analogous poly[2-(perfluorooctyl)ethyl acrylate] (PFOEA) films has demonstrated the utility of AFM in characterizing film morphology, including drying defects and surface roughness. researchgate.net In one study, PFOEA films deposited from liquid CO2 exhibited a low root mean square (RMS) roughness of approximately 2 nm. researchgate.net AFM images can reveal terrace-like structures and the organization of the perfluoroalkyl groups at the air-polymer interface. researchgate.net Furthermore, AFM is not limited to imaging; it can perform nanoindentation to measure nanoscale mechanical properties like modulus and adhesion. nih.govmdpi.com This is particularly relevant for understanding how the fluorinated side chains influence the surface mechanics of polymer networks. Recent advancements even allow for nanoscale dynamic mechanical analysis (nDMA) to quantify local viscoelastic properties. elsevierpure.com

Table 2: Representative AFM Data for Fluorinated Acrylate Polymer Surfaces

Polymer System Deposition Method RMS Roughness (nm) Key AFM Findings Reference
Poly[2-(perfluorooctyl)ethyl acrylate] (PFOEA) High-Pressure Free Meniscus Coating (l-CO2) ~2 Few drying defects, uniform film researchgate.net
Poly[2-(perfluorooctyl)ethyl acrylate] (PFOEA) Dip Coating (Freon 113) Higher than l-CO2 deposited films More drying defects, less uniform researchgate.net
2,2,3,3‐tetrafluoro‐1,4‐butanediol/castor oil‐based polyurethane - Not specified Topographic and phase images reveal surface morphology researchgate.net

Transmission Electron Microscopy (TEM) for Internal Structure and Particle Morphology

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure of materials, such as the morphology of polymer blends, composites, and individual nanoparticles. For materials derived from this compound, TEM can be particularly insightful for characterizing the morphology of latex particles or the dispersion of nanoparticles within a polymer matrix.

For example, a study on a fluorine-containing acrylate copolymer emulsion used TEM to characterize the core-shell structure of the latex particles and determined the microspheres to be of nanoscale size. bibliotekanauki.pl In the analysis of crystalline polymers, low-dose high-resolution TEM (LD-HRTEM) can be used to visualize lattice fringes and the packing of polymer chains without causing significant beam damage. fraunhofer.de This would be applicable to studying the crystalline domains that may form due to the regular packing of the long perfluorinated side chains in polymers of this compound.

X-ray Diffraction (XRD) for Crystallinity

X-ray Diffraction (XRD) is the primary technique for determining the crystalline structure and the degree of crystallinity in polymers. niscpr.res.inthermofisher.com The long, linear perfluorinated side chains of this compound can self-assemble into ordered, lamellar structures, leading to semi-crystalline polymers. XRD is essential to characterize these structures.

The diffraction pattern of a semi-crystalline polymer typically consists of sharp peaks superimposed on a broad amorphous halo. niscpr.res.in The positions of the sharp peaks relate to the spacing between crystal planes (d-spacing), providing information about the unit cell of the crystalline domains. The relative areas of the crystalline peaks and the amorphous halo can be used to quantify the percent crystallinity. utah.edu Studies on similar fluorinated polymers have used wide-angle X-ray diffraction (WAXD) to investigate the fine structure and lamella arrangement. acs.org For instance, fluorination of certain polymers has been shown to introduce new peaks in the XRD pattern, indicating a change in the crystalline structure. researchgate.net

Table 3: Illustrative XRD Findings for Semi-Crystalline Fluorinated Polymers

Polymer System Key XRD Feature Interpretation Reference
Poly[tetrafluoroethylene-co-(perfluoroethylvinylether)] WAXD and SAXS analysis Formation of thick lamella crystals (at least 27 nm) acs.org
Fluorinated Phase-Change Polymers Appearance of a new peak at 2θ ≈ 9° Change in crystalline structure upon fluorination researchgate.net
Cholesteryl acrylate-ITO composite with PEG Peak at 2θ ≈ 21° Nematic liquid crystal phase researchgate.net

Rheological and Mechanical Property Characterization

The flow behavior and mechanical response of polymers derived from this compound are critical for their processing and end-use performance. The bulky fluorinated side chains are expected to significantly influence both the viscoelastic properties in solution and the mechanical behavior of solid networks.

Viscoelastic Properties of Polymer Solutions and Films

The viscoelastic properties of polymer solutions and melts are studied to understand their processability. Techniques like rotational rheometry can measure viscosity and dynamic moduli (storage modulus G' and loss modulus G'') as a function of shear rate or frequency. For solutions of polymers with long, interacting side chains, such as those expected from this compound, complex rheological behavior is anticipated.

Studies on similar hydrophobically modified water-soluble polymers show that the association of side chains can lead to the formation of transient networks, significantly increasing the viscosity and elasticity of the solutions. nih.gov Research on the solution properties of a fluorinated alkyl methacrylate polymer in supercritical carbon dioxide revealed that the solvent quality, and thus the polymer's hydrodynamic radius, could be tuned by changing temperature and density. researchgate.netst-andrews.ac.ukacs.org For films, dynamic mechanical analysis (DMA) is used to measure the viscoelastic properties as a function of temperature, revealing key transitions such as the glass transition temperature (Tg) and the rubbery plateau modulus, which are indicative of the crosslink density and chain mobility.

Macroscopic and Nanoscale Mechanical Behavior of Polymer Networks

The mechanical properties of crosslinked polymer networks determine their suitability for structural applications. Macroscopic properties such as tensile strength, modulus, and elongation at break are measured using tensile testing. For fluorinated acrylic copolymers, it has been shown that increasing the crosslink density can lead to improved tensile strength and modulus. researchgate.net

At the nanoscale, AFM-based techniques can provide insights into the mechanical heterogeneity of polymer networks. elsevierpure.com Nanoindentation experiments can map the local modulus and adhesion across the surface of a polymer film. This is particularly relevant for polymers of this compound, where the surface segregation of fluorinated side chains could lead to a gradient in mechanical properties from the surface to the bulk. These nanoscale measurements complement the bulk properties obtained from traditional mechanical testing, providing a more complete picture of the material's performance.

Surface Analytical Techniques

The performance of materials derived from this compound in applications such as low-adhesion coatings, hydrophobic surfaces, and advanced dielectrics is intrinsically linked to their surface characteristics. The presence of the bulky, branched perfluoroalkyl side chain is expected to dominate the surface, creating a low-energy interface. The following sections explore the advanced techniques used to quantify and understand these surface phenomena.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique that provides quantitative elemental and chemical state information of the top 1-10 nanometers of a material's surface. For polymers of this compound, XPS is instrumental in confirming the presence and chemical environment of the constituent elements, particularly fluorine, carbon, and oxygen.

The fundamental principle of XPS involves irradiating the sample with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoemitted electrons is measured, and their binding energy is calculated. The binding energy is characteristic of the element and its chemical state, allowing for detailed chemical analysis.

Detailed Research Findings:

Studies on polymers with structures analogous to poly(this compound), such as those with linear perfluoroalkyl side chains, consistently reveal a significant enrichment of fluorine at the polymer-air interface. This phenomenon is driven by the low surface energy of the fluorinated segments, which preferentially migrate to the surface to minimize the interfacial free energy.

XPS analysis of these fluorinated acrylate polymers typically shows high-resolution spectra for the C 1s, O 1s, and F 1s regions. The C 1s spectrum is particularly informative and can be deconvoluted into several peaks corresponding to the different chemical environments of the carbon atoms within the polymer repeat unit:

C-C/C-H bonds in the polymer backbone and ethyl spacer.

C-O bond of the ester group.

C=O bond of the ester group.

-CF2- and -CF3 groups within the perfluoroalkyl chain.

ElementExpected Atomic Concentration (%) on SurfaceCorresponding Functional Groups
Fluorine (F)~50-60%-CF2-, -CF3
Carbon (C)~30-40%Backbone, Ester, Perfluoroalkyl Chain
Oxygen (O)~5-10%Ester Group (-COO-)

The high fluorine concentration at the surface is a hallmark of these materials and is directly responsible for their characteristic low surface energy and hydrophobicity.

Contact Angle Goniometry for Wettability and Surface Energy Determination

Contact Angle Goniometry is a fundamental technique used to characterize the wettability of a solid surface by a liquid. It involves measuring the angle at which a liquid droplet meets a solid surface. This contact angle (θ) is a direct measure of the interplay between the cohesive forces within the liquid and the adhesive forces between the liquid and the solid.

For polymers derived from this compound, which are designed to be highly non-wetting (hydrophobic and oleophobic), contact angle measurements are essential. A high contact angle indicates low wettability and, consequently, low surface energy.

Detailed Research Findings:

Research on polymers containing branched perfluoroalkyl side chains has shown that the branching can influence the packing of these chains at the surface, which in turn affects the wettability. mdpi.com The presence of terminal -CF3 groups is particularly effective in lowering surface energy.

By measuring the contact angles of a series of liquids with known surface tensions, the critical surface tension of the polymer can be determined using a Zisman plot. The critical surface tension is a valuable parameter that represents the surface energy of the solid.

While specific contact angle data for poly(this compound) is scarce, studies on closely related linear poly(perfluoroalkylethyl acrylate)s provide valuable insights. For instance, a study on poly[2-(perfluorooctyl)ethyl acrylate] films reported on their surface characteristics. The findings from such studies can be used to estimate the expected wettability of polymers with the slightly larger and branched perfluoro-9-methyldecyl side chain. The increased fluorine content and potentially altered surface packing due to branching could lead to even lower surface energies.

The following interactive table presents typical contact angle and surface energy values for polymers with similar long-chain perfluoroalkyl acrylates, offering a comparative basis.

Probing LiquidTypical Contact Angle (θ) for Similar Fluorinated Acrylate PolymersCalculated Surface Energy (mN/m)
Water115° - 125°~10 - 15 mN/m
Diiodomethane90° - 100°
Hexadecane70° - 80°

The exceptionally low surface energy of these materials, as determined by contact angle goniometry, is a direct consequence of the dense layer of fluorinated groups at the surface, a finding that is strongly supported by XPS data. This synergy between analytical techniques provides a comprehensive understanding of the surface properties of advanced materials derived from this compound.

Academic Investigations into Structure Property Relationships of Poly 2 Perfluoro 9 Methyldecyl Ethyl Acrylate and Its Copolymers

Influence of Fluorinated Side Chain Length and Architecture on Bulk and Surface Properties

The properties of side-chain fluorinated polyacrylates are profoundly influenced by the length and structure of their perfluoroalkyl side chains. Research has consistently shown that a critical side chain length is necessary to achieve the lowest surface free energies. nih.gov For poly(fluoroalkyl acrylates) and poly(fluoroalkyl methacrylates), those with more than seven perfluorinated carbon atoms exhibit significantly lower surface free energy. nih.gov This phenomenon is attributed to the ability of these longer chains to self-organize into highly ordered, hexagonally packed, lamellar structures at the surface. nih.govresearchgate.net The increased rigidity of the fluorinated side chains compared to their n-alkyl counterparts enhances this ordering and contributes to superior water-repellent properties. researchgate.net

Studies on xerogel coatings formed from low-molecular-weight gelators with varying perfluorinated chain lengths (from three to ten carbons) corroborate these findings. nih.gov Materials with a higher degree of fluorination, specifically those with seven to ten perfluorinated carbons, form superhydrophobic coatings with exceptionally low surface energies. nih.gov

The architecture of the monomer itself also plays a role. For acrylic esters that contain fluorine only in the alkyl side chain and have at least one non-fluorinated carbon atom next to the ester group, such as 2-(perfluoro-9-methyldecyl)ethyl acrylate (B77674), the reactivity in free radical polymerization is similar to their non-fluorinated analogs. paint.org This allows for the synthesis of copolymers where the fluorine content and, consequently, the glass transition temperature (Tg) can be systematically modulated. paint.org However, the introduction of comonomers can disrupt the packing of the fluorinated side chains, thereby altering bulk properties like crystallinity. kyushu-u.ac.jpresearchgate.net For instance, incorporating catechol groups into a poly[2-(perfluorooctyl)ethyl acrylate] backbone was found to decrease its crystallinity by interfering with the packing of the perfluorooctyl groups through hydrogen bonding. kyushu-u.ac.jp

Molecular Aggregation Structures and Their Impact on Material Performance

The performance of poly(2-(perfluoro-9-methyldecyl)ethyl acrylate) is intrinsically linked to its molecular aggregation structure. The long, rigid perfluorinated side chains have a strong tendency to crystallize and self-organize, independent of the main polymer backbone. researchgate.net This leads to the formation of highly ordered structures, particularly at the surface, which dictates the material's interaction with its environment.

Grazing-incidence wide-angle X-ray diffraction (GI-WAXD) studies on similar polymers, such as poly[2-(perfluorooctyl)ethyl acrylate] (PFAC8), have provided detailed insights into these structures. researchgate.netkyushu-u.ac.jp The findings reveal a lamellar phase where the perfluoroalkyl groups arrange themselves in a hexagonal packing. kyushu-u.ac.jp This ordered aggregation results in a surface densely populated with low-energy CF3 groups, which is the primary reason for the polymer's extremely low surface free energy and its excellent water and oil repellency. nih.govresearchgate.net Synchrotron-source X-ray diffraction has further shown that these side chains can form a tilted hexatic smectic phase. researchgate.net

While this surface ordering is beneficial for creating non-stick and repellent coatings, it can adversely affect other properties. The low surface energy can lead to weak interfacial adhesion between the polymer film and various substrates, resulting in poor film stability and a tendency to dewet, especially at elevated temperatures. kyushu-u.ac.jpresearchgate.net However, this behavior can be mitigated. The introduction of adhesive functional groups, such as catechol, into the polymer backbone via copolymerization has been shown to improve film stability significantly by enhancing substrate adhesion and reducing the mobility of the polymer chain segments. kyushu-u.ac.jpelsevierpure.com

Self-Assembly Phenomena in Poly(this compound) Systems

Self-assembly is a defining characteristic of polymers containing perfluorinated side chains, driven by the thermodynamic incompatibility between the fluorous side chains and the hydrocarbon polymer backbone. researchgate.net This leads to microphase separation, where the different segments of the polymer spontaneously organize into ordered nanostructures. In the case of poly(this compound), the bulky, rigid fluorinated side chains segregate from the more flexible poly(acrylate) main chain.

This behavior is exploited in various material fabrication strategies. For example, low-molecular-weight gelators featuring perfluorinated ponytails with up to ten carbon atoms have been shown to self-assemble into fibrous or crystal-like aggregates, forming superhydrophobic xerogel coatings. nih.gov The morphology of these aggregates is directly dependent on the length of the perfluorinated side chain. nih.gov

Furthermore, advanced synthesis techniques like polymerization-induced self-assembly (PISA) leverage this phenomenon to create well-defined block copolymer nano-objects in situ. mdpi.comnih.gov In a typical PISA process involving a fluorinated acrylate, a soluble macro-chain transfer agent is chain-extended with the fluorinated monomer. As the second block grows, it becomes insoluble in the reaction medium and self-assembles with the first block to form particles such as spherical micelles, worms, or vesicles. mdpi.comnih.gov This approach allows for the direct synthesis of self-stabilized latex particles of amphiphilic block copolymers, where the fluorinated block forms the core of the nano-object.

Relationship Between Polymer Architecture and Surface Energy/Wettability

The relationship between the molecular architecture of fluorinated polyacrylates and their surface properties is a cornerstone of their application. The presence of long perfluoroalkyl side chains is directly responsible for producing surfaces with extremely low surface energy and wettability. Polymers with perfluorinated side chains containing eight or more carbons are known to have some of the lowest surface energies, with values reported to be as low as 10–12 mN/m. mdpi.com

For poly[2-(perfluorooctyl)ethyl acrylate] (PFOEA), a close structural analog, the surface free energy has been estimated to be just 7.32 mJ/m². nih.govresearchgate.net The critical surface tension (γc) of PFOEA films has been measured at 6.5 mJ/m², a value significantly lower than that of polytetrafluoroethylene (19–21 mN/m). researchgate.netmdpi.com This ultra-low surface energy translates to high contact angles for various liquids, signifying poor wettability and high repellency.

The table below summarizes surface property data for structurally similar fluorinated polymers, illustrating the impact of the fluorinated side chains.

Polymer SystemSurface Energy / Critical Surface Tension (mN/m or mJ/m²)Water Contact Angle (°)Key Architectural Feature
Poly[2-(perfluorooctyl)ethyl acrylate] (PFOEA/PFAC8)7.32~120 (static)C8 perfluorinated side chain
PFOEA Film (cast from Freon 113)6.5 (γc)Not specifiedC8 perfluorinated side chain
PFOEA Film (cast from liquid CO2)9.7 (γc)Lower than Freon-cast filmsC8 side chain; different film morphology
Poly-(HBMA-co-GMA) Copolymer13.76>159 (on textured surface)Copolymer with long-chain fluorinated methacrylate (B99206)
Xerogel with C10 Perfluorinated TailsVery low>150 (superhydrophobic)Self-assembled low-molecular-weight gelator

The orientation of these side chains, influenced by processing conditions like the choice of solvent and thermal annealing, is critical. researchgate.net Annealing can enhance the ordering of the side chains at the surface, which can restrict their rearrangement upon contact with water and lead to more stable hydrophobic behavior. kyushu-u.ac.jp

Studies on Thermal Stability and Mechanistic Pathways of Degradation

The thermal stability of polyacrylates is dependent on factors such as molecular weight, the structure of the ester side group, and the polymerization method. For poly(alkyl methacrylates), the primary thermal degradation pathway is depolymerization, which results in the regeneration of the corresponding monomer. polychemistry.comresearchgate.net This process is often initiated at weak links within the polymer chain. Studies have shown that higher molecular weight polymers generally exhibit greater thermal resistance. polychemistry.comresearchgate.net

In the case of polyacrylates with large ester groups, such as poly(2-ethylhexyl acrylate), thermal degradation in an inert atmosphere proceeds through rearrangements that lead to decarboxylation and the formation of monomers and alcohols. mdpi.com The stability of these polymers generally decreases as the size of the alkyl group in the ester substituent increases. researchgate.net

For poly(this compound), the degradation mechanism is expected to follow the general pathways for polyacrylates, primarily involving depolymerization and side-chain reactions. The high thermal and chemical stability of the C-F bond suggests that the acrylate backbone is the more likely point of initial thermal scission. The degradation temperature of poly[2-(perfluorooctyl)ethyl acrylate] has been shown to be significantly improved by copolymerization with monomers that form strong intermolecular bonds, such as hydrogen bonds, thereby inhibiting the degradation process. elsevierpure.com

The following table provides context by comparing the thermal degradation characteristics of various related polymers.

PolymerDegradation Temperature Range (°C)Primary Degradation ProductsKey Observation
Poly(methyl methacrylate)286 - 400Methyl methacrylate monomerHigher stability than P(2-EHA)
Poly(2-ethylhexyl methacrylate)~200 - 4002-ethylhexyl methacrylate monomerRate of degradation is much higher than for PMMA
Poly(2-ethylhexyl acrylate)~250 - 450 (at 5°C/min)Monomers, alcohols, CO2Degradation occurs in a single step
PFAC8-Catechol CopolymerDegradation temperature significantly improved vs. PFAC8 homopolymerNot specifiedIntermolecular hydrogen bonds enhance stability

Rheological Behavior and Film Formation Dynamics

The film-forming characteristics and rheological properties of poly(this compound) are governed by the strong intermolecular forces and ordering of its fluorinated side chains. These polymers are known for their good film-forming characteristics, which is a key advantage over other types of fluoropolymers. nih.gov

However, the very low surface energy of the polymer can lead to challenges in film stability. Films of poly[2-(perfluorooctyl)ethyl acrylate] cast from solution have been observed to undergo dewetting when annealed, resulting in the formation of droplets on the substrate surface. researchgate.net This indicates that the polymer film is not in its most thermodynamically stable state after initial casting.

The dynamics of film formation are crucial for achieving the desired surface properties. The choice of solvent and subsequent thermal treatments dictate the final morphology. researchgate.net For instance, casting from different solvents can lead to different surface structures and, consequently, different wetting properties. researchgate.net Thermal annealing is often used to improve the crystallinity and packing of the side chains at the surface. kyushu-u.ac.jp This process can enhance the film's hydrophobicity but must be carefully controlled to avoid extensive dewetting.

The mobility of the polymer chains is another critical factor. Copolymerization with monomers that introduce strong intermolecular interactions, like hydrogen bonds, can significantly reduce the mobility of the polymer segments. kyushu-u.ac.jp This has been shown to create highly stable thin films that resist dewetting even at temperatures as high as 200°C, making them suitable for applications like mold release coatings. kyushu-u.ac.jp

Optical Properties and Their Correlation with Molecular Design

Fluorinated polymers are generally characterized by their low refractive indices, a property stemming from the low polarizability of the fluorine atom. researchgate.net This makes them attractive for a variety of optical applications. Polyacrylates, in general, can be highly transparent. For example, thin films of plasma-polymerized methyl acrylate exhibit high transmittance of 80-90% in the visible light spectrum and have a direct optical band gap of around 3.7-3.8 eV. nih.gov

For poly(this compound), the final optical properties are a result of its molecular design and its solid-state morphology. The presence of the bulky, electron-rich fluorinated side chain contributes to a low refractive index. The degree of crystallinity will influence the film's transparency; a highly crystalline sample may scatter light and appear opaque, whereas an amorphous film will be more transparent.

This correlation is critical in advanced applications such as polymer-dispersed liquid crystal (PDLC) films. mdpi.com The performance of a PDLC device depends on the ability to switch between an opaque, light-scattering state and a transparent state by applying an electric field. mdpi.com This requires precise matching of the polymer matrix's refractive index (n_p) with the ordinary refractive index (n_o) of the liquid crystal droplets. The molecular design of the acrylate monomer is paramount, as it determines the structure of the resulting polymer network, its porosity, and ultimately its refractive index, thereby controlling the electro-optical performance of the device. mdpi.com

Advanced Materials Research and Academic Applications of 2 Perfluoro 9 Methyldecyl Ethyl Acrylate Derivatives

Development of Functional Coatings and Films

The incorporation of 2-(Perfluoro-9-methyldecyl)ethyl acrylate (B77674) into polymer matrices allows for the precise tuning of surface properties, leading to the creation of coatings and films with exceptional performance characteristics. The long, branched perfluorinated side chains tend to migrate to the polymer-air interface, creating a densely packed, low-energy surface.

Superamphiphobic and Superhydrophobic Coating Technologies

Polymers derived from long-chain perfluoroalkyl ethyl acrylates are instrumental in the development of superhydrophobic and superamphiphobic surfaces. Superhydrophobic surfaces exhibit extreme water repellency, with water contact angles exceeding 150° and low sliding angles, while superamphiphobic surfaces also repel oils and other low-surface-tension liquids.

Coating CompositionSubstrateWater Contact Angle (°)Hexadecane Contact Angle (°)
Perfluoroalkyl ethyl acrylate-grafted SBR with Silica NanoparticlesGlass> 160> 140

This table presents exemplary data for coatings based on similar long-chain perfluoroalkyl ethyl acrylates to illustrate the typical performance of such materials.

Self-Cleaning and Anti-Sticking Surfaces

The superhydrophobic and superamphiphobic properties of coatings derived from 2-(Perfluoro-9-methyldecyl)ethyl acrylate directly contribute to their self-cleaning and anti-sticking capabilities. The "lotus effect," where water droplets roll off a surface, picking up dirt and contaminants, is a hallmark of superhydrophobic self-cleaning surfaces.

Research on fluorinated acrylate resins has demonstrated that a high water contact angle and a low sliding angle are crucial for excellent self-cleaning performance. researchgate.net In studies involving dodecafluoroheptyl methacrylate (B99206), a similar fluorinated monomer, the fluorine content at the surface of the coating was directly correlated with its self-cleaning ability. researchgate.net Coatings with higher surface fluorine concentrations exhibited increased water contact angles and lower sliding angles, leading to more effective removal of contaminants with water droplets. researchgate.net The durability of these properties is a key area of research, as abrasion can reduce the surface fluorine content and diminish the self-cleaning effect. researchgate.net

Antifouling and Surface Protection Applications

The low surface energy and anti-sticking properties of surfaces coated with derivatives of this compound make them promising candidates for antifouling applications in marine and biomedical environments. These "fouling-release" coatings work by minimizing the adhesion of marine organisms, such as bacteria, algae, and barnacles, making them easier to remove by water flow or gentle cleaning.

Fluorinated polymers are known to be effective in creating low-surface-energy surfaces that can deter the settlement of fouling organisms. researchgate.net The mechanism is based on minimizing the forces of attraction between the surface and the biological adhesives produced by these organisms. While specific studies on the antifouling performance of poly(this compound) are not widely available, research on other perfluoroalkyl acrylate-based coatings has shown their potential in reducing bioadhesion.

Specialized Films for Optical Devices and Fiber Optic Applications

While specific refractive index data for homopolymers of this compound are not readily found in the literature, other poly(perfluoroalkyl acrylates) exhibit very low refractive indices. For example, poly(pentadecafluorooctyl acrylate) has a refractive index of 1.3390. specialchem.com This suggests that polymers derived from this compound would also possess a low refractive index, making them suitable for use in optical films and coatings where precise control of light propagation is necessary. Their hydrophobic and anti-sticking properties could also provide protective benefits for delicate optical components.

PolymerRefractive Index
Poly(pentadecafluorooctyl acrylate)1.3390
Poly(undecafluorohexyl acrylate)1.3560
Poly(heptafluorobutyl acrylate)1.3670

This table shows the refractive indices of various poly(perfluoroalkyl acrylates) to provide context for the expected optical properties of poly(this compound).

Engineering of Specialty Polymer Structures

Beyond simple coatings, this compound is a valuable monomer for the creation of more complex, engineered polymer architectures, such as polymer brushes, which allow for even greater control over surface properties at the molecular level.

Polymer Brushes and Surface Grafting Methodologies

Polymer brushes are assemblies of polymer chains tethered by one end to a surface or interface. When the grafting density is high enough, the chains are forced to stretch away from the surface, creating a dense, well-defined layer. This architecture allows for the modification of surface properties in a highly controlled manner.

The "grafting from" approach, where polymerization is initiated from initiator molecules immobilized on a substrate, is a common method for synthesizing dense polymer brushes. mdpi.comnih.govcmu.edu Techniques like surface-initiated atom transfer radical polymerization (SI-ATRP) provide excellent control over the length, density, and composition of the grafted polymer chains. mdpi.comnih.govcmu.edu

While specific examples of synthesizing polymer brushes directly from this compound are not prevalent in the reviewed literature, the methodologies are well-established for similar fluorinated acrylates. For instance, SI-ATRP has been used to graft poly(n-butyl acrylate) and other acrylates from various surfaces, including silica nanoparticles and silicon wafers. mdpi.comazom.comcmu.edu The process typically involves:

Substrate Functionalization: The surface (e.g., a silicon wafer) is functionalized with an initiator molecule, often an alkyl halide like 2-bromoisobutyryl bromide. mdpi.comnih.gov

Polymerization: The functionalized substrate is then immersed in a solution containing the monomer (in this case, this compound), a catalyst system (e.g., a copper-ligand complex for ATRP), and a solvent. The polymerization is then initiated, causing polymer chains to grow from the surface-bound initiators. mdpi.comnih.gov

The resulting polymer brushes would present a surface dominated by the perfluorinated chains, leading to highly hydrophobic and oleophobic properties. The thickness and grafting density of these brushes could be controlled by adjusting the reaction time, monomer concentration, and initiator density on the surface.

Polymer Brush Synthesis TechniqueKey Features
Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)Good control over polymer chain length and density; applicable to a wide range of monomers and substrates.

This table summarizes a key technique applicable for the synthesis of polymer brushes from this compound.

Crosslinked Polymer Networks and Elastomers

The incorporation of this compound into polymer architectures allows for the formation of robust crosslinked networks and elastomers with unique properties imparted by the perfluoroalkyl side chains. While specific research on this compound in this context is limited, studies on structurally similar long-chain perfluoroalkyl acrylates, such as 1H,1H,2H,2H-perfluorodecyl acrylate (PFDA), provide valuable insights into the expected behavior.

Crosslinked thin films of PFDA polymers have been synthesized via initiated chemical vapor deposition (iCVD). These films exhibit a highly crosslinked, amorphous structure. The crosslinking enhances the thermal stability of the polymer's hydrophobic properties and increases its resistance to cracking. For instance, the water contact angle of a crosslinked PFDA film remains stable even after thermal cycling, which is a significant improvement over its linear counterpart.

In the context of elastomers, the introduction of long fluorinated side chains can influence the material's flexibility, chemical resistance, and surface properties. The acrylate group of this compound allows it to be readily incorporated into polymer chains through free-radical polymerization. By copolymerizing with a di-functional monomer, a crosslinked network can be formed. The resulting elastomer would be expected to exhibit low surface energy, leading to hydrophobic and oleophobic properties.

One area where a related compound, 2-(Perfluorodecyl)ethyl acrylate, has been utilized is in photopolymerization for imprint lithography. In this application, it acts as a reactive surfactant that can be covalently bonded into the polymer matrix during UV curing. researchgate.net This process forms a highly crosslinked network, and the inclusion of the fluorinated acrylate at the interface reduces the adhesion forces between the template and the cured polymer, facilitating template release. researchgate.net This highlights the role of such monomers in creating functional crosslinked surfaces.

Table 1: Thermal Stability of Linear vs. Crosslinked Perfluorodecyl Acrylate (PFDA) Polymer Films

PropertyLinear p-PFDACrosslinked p-PFDA
Initial Water Contact Angle ~120°~115°
Water Contact Angle after Heating Decreases significantlyRemains stable
Morphology CrystallineAmorphous
Crack Resistance Prone to cracking upon thermal stressIncreased crack resistance

Data extrapolated from studies on 1H,1H,2H,2H-perfluorodecyl acrylate (p-PFDA) films.

Responsive Polymer Systems

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their properties in response to small changes in their external environment. These changes can be triggered by various stimuli, including temperature, pH, light, and electric or magnetic fields. While there is a vast body of research on responsive polymer systems, specific studies detailing the use of this compound in this area are not prevalent in the public domain. However, based on the chemical structure of the monomer, its potential incorporation into such systems can be hypothesized.

The long perfluoroalkyl chain of this compound imparts significant hydrophobicity. This characteristic could be exploited in the design of amphiphilic copolymers with responsive properties. For instance, copolymerizing this fluorinated acrylate with a hydrophilic monomer, such as N-isopropylacrylamide (NIPAAm) for thermo-responsiveness or acrylic acid (AA) for pH-responsiveness, could lead to the formation of micelles, hydrogels, or surfaces that change their conformation or solubility in response to the corresponding stimulus.

In a hypothetical thermoresponsive system, a copolymer of this compound and NIPAAm could exhibit a lower critical solution temperature (LCST). Below the LCST, the polymer chains would be hydrated and soluble in water. Above the LCST, the NIPAAm units would dehydrate and become hydrophobic, leading to aggregation or collapse of the polymer network, driven by the combined hydrophobicity of the NIPAAm and the perfluoroalkyl chains.

Similarly, in a pH-responsive system, a copolymer with acrylic acid would be sensitive to changes in pH. At high pH, the carboxylic acid groups of the acrylic acid units would be deprotonated and negatively charged, leading to electrostatic repulsion and swelling of the polymer in an aqueous environment. The hydrophobic perfluoroalkyl chains would likely form domains within this swollen network. Upon lowering the pH, the carboxylic acid groups would become protonated and neutral, reducing the electrostatic repulsion and allowing the hydrophobic interactions of the perfluoroalkyl chains to dominate, causing the polymer to collapse or aggregate.

While these examples are based on the established principles of responsive polymers, further experimental research is needed to synthesize and characterize such systems containing this compound and to determine their specific responsive behavior and potential applications.

Integration into Advanced Composite Materials

Reinforcement and Interfacial Adhesion Studies

The use of fluorinated polymers in advanced composite materials is often motivated by the desire to impart specific surface properties, such as low friction, chemical resistance, and hydrophobicity, to the final material. The incorporation of this compound into a composite matrix can significantly modify the interfacial properties between the matrix and the reinforcement phase (e.g., glass fibers, carbon fibers, or inorganic fillers).

Research on the use of 2-(Perfluorodecyl)ethyl acrylate in etch barrier formulations for imprint lithography has shown that it can act as a reactive surfactant. researchgate.net When included in the formulation, it participates in the photopolymerization and becomes part of the polymer matrix. researchgate.net Its presence at the interface between the polymer and the template reduces the work of adhesion, which is beneficial for template release. researchgate.net This suggests that in a composite material, this compound could be used to precisely control adhesion at interfaces.

To enhance adhesion in composites where the fluorinated component is part of the matrix, surface treatment of the reinforcing fibers would be necessary. This could involve the use of silane coupling agents that can react with both the fiber surface and the polymer matrix, bridging the otherwise incompatible phases.

While specific studies on the reinforcement and interfacial adhesion of composites containing this compound are not widely available, the principles of surface chemistry and composite science suggest that its primary role would be as a surface modifier, either to reduce adhesion where desired or to be used in conjunction with other strategies to create multifunctional composite materials.

Nanocomposite Formulations

The development of nanocomposites, where nanoparticles are dispersed within a polymer matrix, offers a route to materials with enhanced properties, including mechanical strength, thermal stability, and unique surface characteristics. The incorporation of this compound into nanocomposite formulations can lead to materials with superhydrophobic and oleophobic surfaces.

Research has demonstrated the preparation of fluoroalkyl-acrylate-modified polysiloxane nanocomposites. In one study, a modified polysiloxane containing pendant long-chain fluoroalkyl groups was reacted with silica sol via an in-situ condensation reaction to create a nanocomposite. mdpi.com This material, when applied as a coating to fabric, created a superhydrophobic surface with a static water contact angle of 163.5° and a rolling contact angle of 7°. mdpi.com The presence of silica nanoparticles contributed to the surface roughness, which, in combination with the low surface energy of the fluorinated polymer, resulted in the superhydrophobic effect.

The covalent bonding between the silica nanoparticles and the fluorinated polysiloxane matrix in such a system leads to good durability, with the superhydrophobic properties maintained after multiple washing cycles. This indicates that this compound could be a valuable component in the formulation of robust, high-performance nanocomposite coatings.

Table 2: Properties of a Fluoroalkyl-Acrylate-Modified Polysiloxane-Silica Nanocomposite Coating

PropertyValue
Static Water Contact Angle 163.5°
Rolling Contact Angle
Thermal Stability Good
Durability (after 15 wash cycles) Static contact angle of 152.3°

Data based on a study of a fluoroalkyl-acrylate-modified polysiloxane nanocomposite containing silica nanoparticles. mdpi.com

The self-assembly of fluorinated side chains can also be utilized to control the dispersion of nanoparticles within the polymer matrix. The fluorinated segments can create nano-domains that can interact favorably or unfavorably with different types of nanoparticles, potentially leading to ordered structures and tailored macroscopic properties. Further research in this area could explore the use of this compound in combination with various nanoparticles, such as carbon nanotubes, graphene, or metallic nanoparticles, to create novel functional materials.

Academic Exploration in Biomedical and Dental Materials Science

Research into Biocompatible Polymeric Scaffolds (excluding clinical human trial data)

The field of tissue engineering relies on the development of biocompatible and biodegradable scaffolds that can support cell growth and guide tissue regeneration. The surface properties of these scaffolds, such as wettability and protein adsorption, play a critical role in determining cellular response. The inclusion of fluorinated monomers like this compound in the synthesis of polymeric scaffolds offers a potential route to modulate these surface properties.

While direct studies on the use of this compound for biocompatible scaffolds are scarce, the general principles of cell-surface interactions provide a basis for predicting its potential impact. The inherent hydrophobicity of the perfluoroalkyl chain would be expected to reduce protein adsorption and cell adhesion on the scaffold surface. In some applications, this "bio-inert" character could be advantageous, for example, in creating non-fouling surfaces or in applications where controlled and patterned cell growth is desired.

To promote cell adhesion and proliferation, the surface of a scaffold containing this compound would likely require modification. This could be achieved by copolymerizing the fluorinated acrylate with monomers containing cell-adhesive ligands, such as peptides containing the RGD sequence, or by post-fabrication surface treatments, such as plasma modification or grafting of hydrophilic polymers.

The porous structure of a scaffold is also critical for tissue engineering applications. Techniques such as solvent casting/particulate leaching, gas foaming, or 3D printing could be employed to fabricate porous scaffolds from polymers containing this compound. The presence of the fluorinated monomer might influence the pore morphology and interconnectivity, which would need to be carefully characterized.

In vitro studies would be essential to evaluate the biocompatibility and cellular response to scaffolds containing this compound. Such studies would typically involve cell culture experiments using relevant cell types (e.g., fibroblasts, osteoblasts, or chondrocytes) to assess cell viability, adhesion, proliferation, and differentiation on the scaffold material. Although no specific in vitro data for scaffolds made with this compound is currently available in the literature, it represents an area for future academic exploration.

Functional Polymers for Dental Resins (excluding clinical human trial data)

Information not available.

Q & A

Q. What are the key structural features of 2-(Perfluoro-9-methyldecyl)ethyl acrylate, and how do they influence its physicochemical properties?

The compound’s structure includes a perfluorinated chain (C16H7F23O2) with a methyl branch at the ninth carbon, conferring extreme hydrophobicity and chemical stability. The acrylate group enables polymerization. Methodologically, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential for confirming the structure, while contact angle measurements and thermogravimetric analysis (TGA) assess hydrophobicity and thermal stability .

Q. What are the standard synthetic routes for this compound, and how are impurities controlled?

Synthesis typically involves esterification of perfluorinated alcohols with acryloyl chloride under anhydrous conditions. Gas chromatography-mass spectrometry (GC-MS) is used to monitor intermediates and detect impurities like residual monomers or fluorinated byproducts. Reaction optimization often employs fractional factorial design to balance yield and purity .

Q. Which analytical techniques are most effective for characterizing fluorinated acrylate polymers derived from this monomer?

Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., C=O in acrylate), while X-ray photoelectron spectroscopy (XPS) quantifies fluorine content. Gel permeation chromatography (GPC) determines molecular weight distribution. For surface properties, atomic force microscopy (AFM) evaluates nanoscale morphology .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported fluorinated polymer properties, such as conflicting thermal degradation data?

Discrepancies may arise from differences in polymerization conditions (e.g., initiator type, solvent purity). A systematic approach involves replicating experiments using controlled variables (e.g., oxygen-free environments) and applying multivariate statistical analysis to isolate contributing factors. Cross-referencing with databases like NIST or ECHA guidelines ensures methodological rigor .

Q. What experimental designs are optimal for studying the environmental persistence of this compound degradation products?

Accelerated degradation studies under UV/ozone exposure or microbial action can model environmental fate. High-resolution mass spectrometry (HRMS) and ion chromatography track perfluorinated acid (PFA) byproducts. Factorial designs (e.g., 2^k designs) evaluate interactions between pH, temperature, and light intensity .

Q. How can copolymerization with non-fluorinated monomers be optimized to balance material performance and regulatory compliance?

Reactivity ratio studies (via Mayo-Lewis equations) guide monomer feed ratios. Advanced techniques like living radical polymerization (RAFT or ATRP) enhance control over copolymer architecture. Environmental risk assessments should align with ECHA’s PFAS regulations, requiring lifecycle analysis of leaching potential .

Q. What theoretical frameworks explain the unique self-assembly behavior of fluorinated acrylate polymers in thin-film applications?

Hansen solubility parameters and Flory-Huggins theory model phase separation dynamics. Computational tools (e.g., molecular dynamics simulations) predict interfacial energy gradients. Experimental validation via grazing-incidence small-angle X-ray scattering (GISAXS) correlates simulation data with observed nanostructures .

Methodological Notes

  • Data Validation : Cross-check fluorinated compound data against authoritative sources (e.g., PubChem, ECHA) to avoid reliance on non-peer-reviewed platforms .
  • Ethical Compliance : Adhere to OECD guidelines for PFAS testing to ensure reproducibility and regulatory alignment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.